

Spectroscopic Profile of 1H-Indole-3-propanol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1H-Indole-3-propanol**

Cat. No.: **B1294426**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **1H-Indole-3-propanol** (also known as homotryptophol), a significant heterocyclic compound. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear and accessible format for researchers and professionals in drug development and chemical analysis.

Spectroscopic Data Summary

The empirical formula for **1H-Indole-3-propanol** is C₁₁H₁₃NO, with a molecular weight of 175.23 g/mol .^[1] The following tables summarize the quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Data

¹H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.98	br s	1H	N-H
7.55	d	1H	Ar-H
7.32	d	1H	Ar-H
7.11	t	1H	Ar-H
7.03	t	1H	Ar-H
6.98	s	1H	Ar-H (indole C2-H)
3.68	t	2H	-CH ₂ -OH
2.81	t	2H	Ar-CH ₂ -
1.95	p	2H	-CH ₂ -CH ₂ -CH ₂ -

¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Carbon Atom Assignment
136.3	C-7a
127.4	C-3a
122.0	C-2
121.2	C-5
119.0	C-4
118.6	C-6
115.0	C-3
111.2	C-7
61.9	-CH ₂ -OH
32.0	Ar-CH ₂ -
21.4	-CH ₂ -CH ₂ -CH ₂ -

Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Assignment
3400	O-H stretch
3300	N-H stretch
3050	Aromatic C-H stretch
2930	Aliphatic C-H stretch
1450	Aromatic C=C stretch
1090	C-O stretch
740	C-H out-of-plane bend

Mass Spectrometry (MS) Data

m/z	Relative Intensity (%)	Assignment
175	40	[M] ⁺ (Molecular Ion)
130	100	[M - CH ₂ CH ₂ OH] ⁺
131	35	[M - C ₂ H ₄ O] ⁺
103	20	[C ₇ H ₇ N] ⁺
77	15	[C ₆ H ₅] ⁺

Experimental Protocols

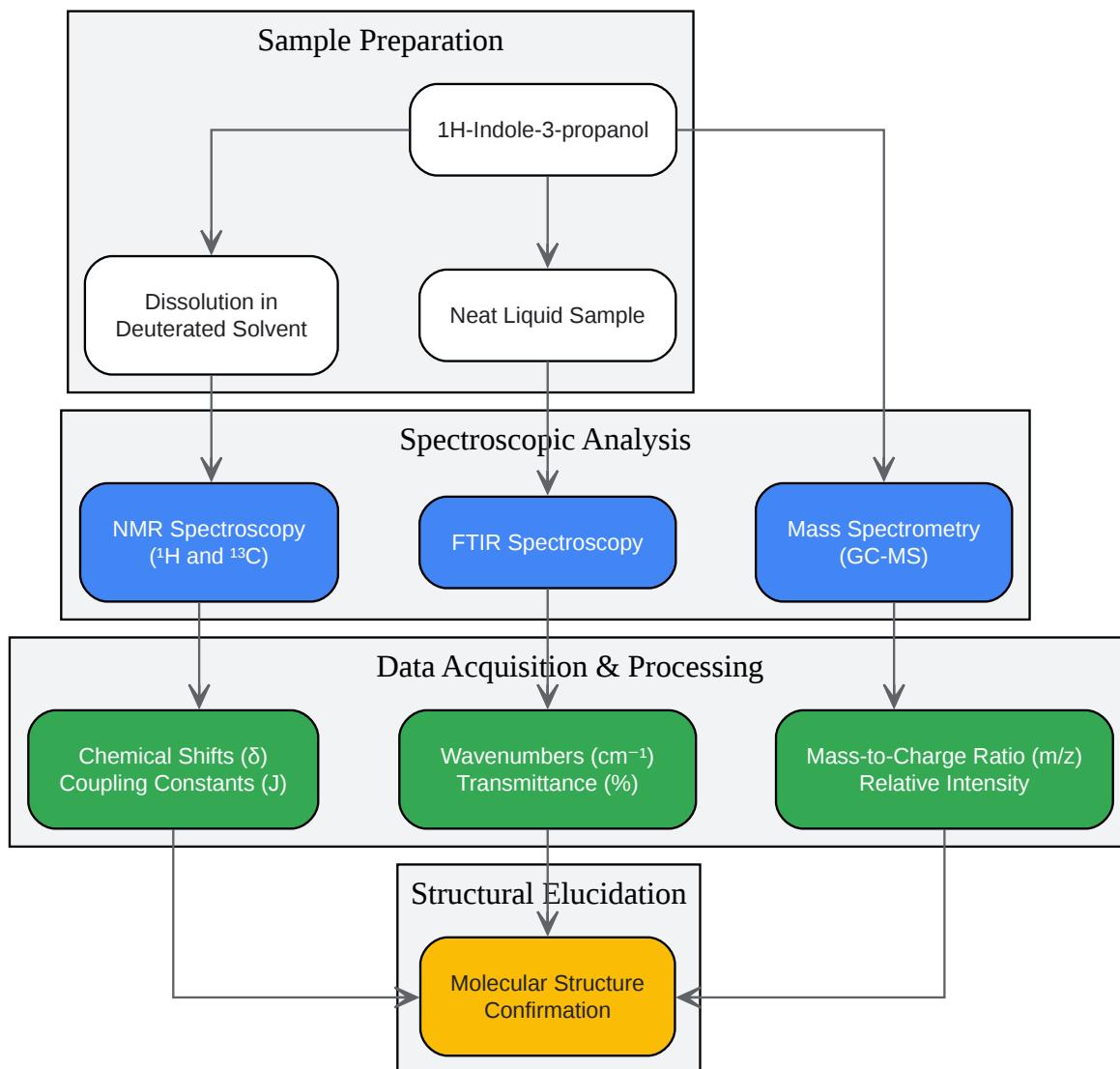
The following are detailed methodologies for the key spectroscopic analyses cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra were acquired on a BRUKER AC-300 spectrometer. The sample of **1H-Indole-3-propanol**, obtained from Tokyo Kasei Kogyo Company, Ltd., was dissolved in an appropriate deuterated solvent (e.g., CDCl₃ or DMSO-d₆).^[1] Tetramethylsilane (TMS) was used as an internal standard for chemical shift referencing (δ = 0.00 ppm). For ¹H NMR, the spectrum was acquired with a 30° pulse width and a relaxation delay of 1-2 seconds. For ¹³C NMR, a proton-decoupled sequence was used to obtain singlets for each unique carbon atom.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum was obtained using a CAPILLARY CELL: NEAT technique.^[1] A drop of neat **1H-Indole-3-propanol** from Tokyo Kasei Kogyo Company, Ltd. was placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin liquid film.^[1] The spectrum was recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty cell was recorded and subtracted from the sample spectrum to eliminate interference from atmospheric CO₂ and water vapor.


Mass Spectrometry (MS)

The mass spectrum was obtained via Gas Chromatography-Mass Spectrometry (GC-MS).^[1] The sample was introduced into the gas chromatograph, where it was vaporized and separated from any impurities. The separated compound then entered the mass spectrometer, where it

was ionized using electron ionization (EI). The resulting charged fragments were separated by their mass-to-charge ratio (m/z) to produce the mass spectrum. The major fragments observed were at m/z 130, 175, and 131.^[1]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data of a chemical compound like **1H-Indole-3-propanol**.

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis of **1H-Indole-3-propanol**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Indole-3-propanol | C11H13NO | CID 77115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of 1H-Indole-3-propanol: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1294426#spectroscopic-data-nmr-ir-ms-of-1h-indole-3-propanol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com